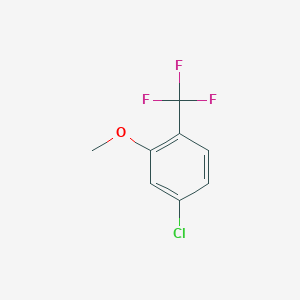

4-Chloro-2-methoxy-1-(trifluoromethyl)benzene

Overview

Description

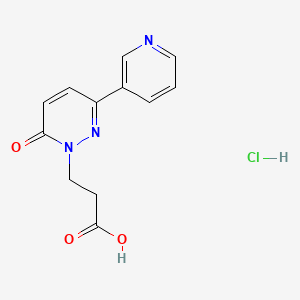

“4-Chloro-2-methoxy-1-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 1214362-99-8 . It has a molecular weight of 210.58 .

Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-2-methoxy-1-(trifluoromethyl)benzene . The InChI code for this compound is 1S/C8H6ClF3O/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 210.58 . It is stored at temperatures between 2-8°C . The physical form of this compound is liquid .Scientific Research Applications

Polymerization Initiator and Transfer Agent

1,4-Bis(1-methoxy-1-methylethyl)benzene is recognized as a new generation of inifers (initiator/transfer agents) for cationic polymerizations. This compound, showing a close structural relation to 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene, requires an excess of BCl3 for activation due to complex formation between the ether and BCl3 (Dittmer, Pask & Nuyken, 1992).

Catalyst in Suzuki and Sonogashira Cross-Coupling Reactions

The ligand 1-methoxy-2-(supermesitylphosphanylidenemethyl)-benzene, related to 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene, is used in the formation of palladium complexes. These complexes are effective catalysts in Suzuki and Sonogashira cross-coupling reactions, demonstrating significant turnover numbers (TONs) (Deschamps, Goff, Ricard & Floch, 2007).

Electrochemical Reduction Studies

Studies on the electrochemical reduction of 2,4-dichloro-1-(4-chloro-2-methoxyphenoxy)benzene, a compound similar to 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene, have been conducted. These studies focus on the reduction behavior of such compounds at glassy carbon electrodes in different media, providing insights into the reactivity and transformation of related environmental pollutants (Peverly et al., 2014).

Synthesis of Novel Fluorine-Containing Compounds

The synthesis of new fluorine-containing compounds, such as 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene and 1,4-bis(2-trifluoromethyl-4-aminophenoxy)benzene, involves reactions where 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene derivatives may be used. These synthesized compounds have applications in producing polyetherimides with specific properties (Yu Xin-hai, 2010).

Substituent Effects on Photoinduced Intramolecular Charge Transfer

Research on trans-4-(N-arylamino)stilbene derivatives, which are structurally related to 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene, has shown that their photochemical behavior in polar solvents significantly depends on the substituent in the N-aryl group. This has implications for understanding the properties of similar compounds in light-absorbing and emitting technologies (Yang et al., 2004).

Safety and Hazards

Mechanism of Action

In general, the mechanism of action, biochemical pathways, and pharmacokinetics of a compound depend on its chemical structure and properties. For aromatic halides, they can undergo various chemical reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution, depending on the conditions .

The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, would also depend on specific conditions such as temperature, pH, and the presence of other compounds .

properties

IUPAC Name |

4-chloro-2-methoxy-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKDRWBXALDALY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methoxy-1-(trifluoromethyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1435088.png)

![3,9-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1435090.png)

![3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride](/img/structure/B1435104.png)